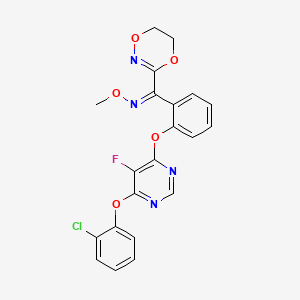

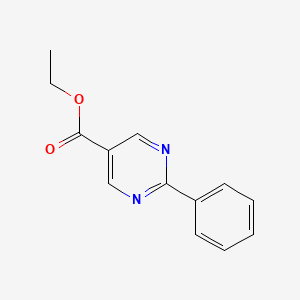

N-Methyl 3-chlorophenethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Characterizations and Syntheses

Research on compounds similar to N-Methyl 3-chlorophenethylamine, including N-alkyl-arylcyclohexylamines, highlights their synthesis and analytical characterizations for aiding in the identification of new psychoactive substances. These substances are perceived as ketamine-like dissociative agents, acting predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor. Such studies are crucial for forensic and legislative efforts to manage the challenges posed by new psychoactive substances (Wallach et al., 2016).

Potential Medications for Cocaine Abuse

Compounds structurally related to N-Methyl 3-chlorophenethylamine have been synthesized and evaluated as potential medications to treat cocaine abuse. These studies focus on slow-onset, long-duration monoamine reuptake blockers, aiming for a maintenance therapy approach. This research is significant for developing treatments that could potentially reduce or eliminate the abuse potential of dopamine (DA) reuptake blockers (Froimowitz et al., 2000).

Electrochemical Sensors for Dopamine Detection

The development of highly selective and sensitive electrochemical sensors for dopamine detection using modified electrodes represents another research application. These sensors combine conductive polymers, carbon nanotubes, and Nafion films to enhance the electrocatalytic oxidation of dopamine, showing potential for in vitro measurements and as detectors in analytical chemistry (Wang et al., 2006).

NDMA Precursor Analysis in Water Treatment

The analysis of N-nitrosodimethylamine (NDMA) precursors during chlorination of water and wastewater treatment highlights the environmental and health implications of water treatment processes. Understanding the formation and mitigation of NDMA, a potent carcinogen, is critical for ensuring safe drinking water (Mitch et al., 2003).

Catalytic Chemical Synthesis

Research into catalytic processes, such as the Rh(III)-catalyzed aromatic C-H amination of acetophenone o-methyloximes with primary N-chloroalkylamines, demonstrates the utility of these reactions in synthesizing complex organic compounds. Such catalytic methods are valuable for pharmaceutical synthesis and material science (Ng et al., 2013).

Mecanismo De Acción

Target of Action

N-Methyl 3-chlorophenethylamine is a psychoactive substituted phenethylamine . Its primary targets are the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition.

Mode of Action

The compound interacts with its targets primarily through agonistic activity . It binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response. For instance, at 5-HT 2A receptors, the phenethylamines were partial to full agonists except 2C-I which was an antagonist . All compounds were full agonists at 5-HT 2A and 5-HT 2C receptor inositol phosphate assays .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The activation of serotonin receptors by N-Methyl 3-chlorophenethylamine can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, modulation of neuronal circuits, and potential alterations in mood and cognition . .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 |

Source

|

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52516-20-8 |

Source

|

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)